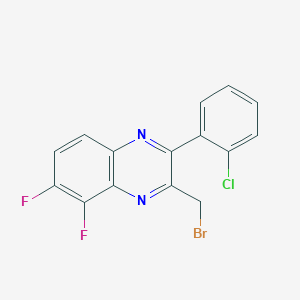
3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline is a synthetic organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-(2-chlorophenyl)-5,6-difluoroquinoxaline.
Bromomethylation: The bromomethyl group can be introduced via a bromomethylation reaction. This involves the reaction of the quinoxaline derivative with formaldehyde and hydrobromic acid under acidic conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a controlled temperature, often around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the bromomethyl and quinoxaline moieties.
Coupling Reactions: The chlorophenyl group can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically yields alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems, particularly in fluorescence microscopy due to its potential fluorescent properties.
Medicine
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry
Material Science: Explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The difluoroquinoxaline core can engage in π-π interactions with aromatic residues, influencing molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-2-(2-chlorophenyl)quinoxaline: Lacks the difluoro substituents, which may affect its reactivity and applications.
2-(2-Chlorophenyl)-5,6-difluoroquinoxaline: Lacks the bromomethyl group, reducing its potential for nucleophilic substitution reactions.
3-(Methyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline: The methyl group is less reactive compared to the bromomethyl group, limiting its chemical versatility.
Uniqueness
3-(Bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline is unique due to the combination of its substituents, which confer distinct reactivity and potential applications. The bromomethyl group provides a reactive site for further functionalization, while the difluoroquinoxaline core offers electronic properties that can be exploited in various scientific and industrial contexts.
This compound’s versatility and unique properties make it a valuable subject of study in multiple fields, from synthetic chemistry to material science and pharmaceuticals.
Propriétés
Formule moléculaire |
C15H8BrClF2N2 |
|---|---|
Poids moléculaire |
369.59 g/mol |
Nom IUPAC |
3-(bromomethyl)-2-(2-chlorophenyl)-5,6-difluoroquinoxaline |
InChI |
InChI=1S/C15H8BrClF2N2/c16-7-12-14(8-3-1-2-4-9(8)17)20-11-6-5-10(18)13(19)15(11)21-12/h1-6H,7H2 |
Clé InChI |
DQGDGAAUKXEXAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3)F)F)N=C2CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


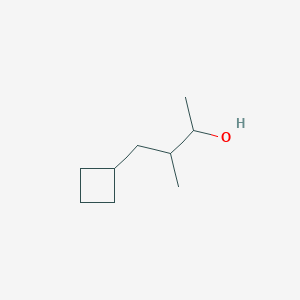
![4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde](/img/structure/B13089976.png)
![(3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one](/img/structure/B13089977.png)
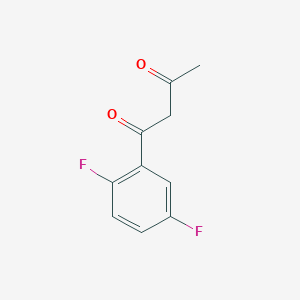

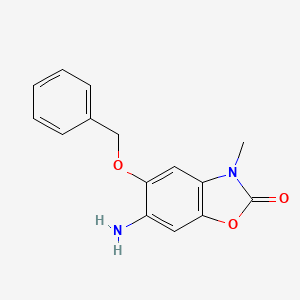
![2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13089994.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine](/img/structure/B13089996.png)
![Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13089997.png)

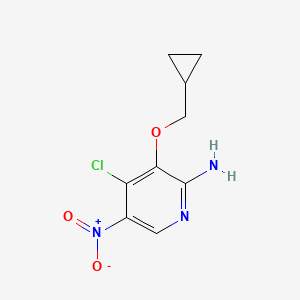
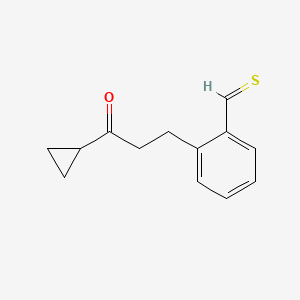

![1-[2-(Pyridin-2-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090023.png)
